molecular formula C19H14Cl2N2O2 B2496081 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-60-5

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2496081
CAS No.: 339008-60-5
M. Wt: 373.23
InChI Key: ZHXANULKTCTRKO-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a phenyl group, and a pyridinecarboxamide moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For instance, if it can release toxic gases upon decomposition or react violently under certain conditions, it could be hazardous .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s used in material science, research could focus on enhancing its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the pyridinecarboxamide moiety. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure . This method also minimizes the risk of side reactions and improves the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-16-7-4-8-17(21)15(16)12-23-11-13(9-10-18(23)24)19(25)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXANULKTCTRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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